molecular formula C9H13NO2 B2830943 (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol CAS No. 1936691-09-6

(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol

Cat. No. B2830943
CAS RN: 1936691-09-6
M. Wt: 167.208
InChI Key: GLKPLAIEJZZYJV-UHFFFAOYSA-N
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Description

“(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol” is a versatile chemical compound used in diverse scientific research. Its unique structure allows for various applications, such as drug synthesis and material science, contributing to advancements in multiple fields. The IUPAC name for this compound is (2-cyclobutyl-4-methyloxazol-5-yl)methanol .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H13NO2/c1-6-8(5-11)12-9(10-6)7-3-2-4-7/h7,11H,2-5H2,1H3 . This indicates that the compound contains 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 167.21 . It is a liquid at room temperature .

Scientific Research Applications

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

The tris(triazolyl)methanol-Cu(I) complex, derived from a similar class of compounds, has been demonstrated as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst facilitates reactions under mild conditions, offering low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups. Such catalysts are crucial for efficient and selective synthesis in organic chemistry, including the development of pharmaceuticals and materials science (Ozcubukcu et al., 2009).

Electrochemical Utilization in Synthesis

Methanol, similar in functionality to oxazolyl methanol derivatives, has been electrocatalytically activated as a C1 source for the synthesis of heterocyclic compounds. This method illustrates the versatility of methanol in facilitating cyclization reactions under ambient conditions without the need for metal catalysts or external oxidants. Such electrochemical methods offer a green and sustainable alternative for chemical synthesis, especially in the construction of complex organic molecules (Liu et al., 2021).

Dehydrogenative Synthesis of Triazines

Aryl methanols have been used in a ruthenium-catalyzed dehydrogenative synthesis of triazine derivatives, showcasing the potential of methanol derivatives in facilitating novel synthetic routes. This approach highlights the stability of alcohols over aldehydes and broadens the substrate scope for the synthesis of valuable products, potentially including pharmaceuticals and organic materials (Xie et al., 2014).

Antitubercular Activity

Oxazolyl thiosemicarbazones, closely related to the query compound, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds serve as a basis for developing new antitubercular agents, demonstrating the potential of oxazolyl derivatives in medicinal chemistry (Sriram et al., 2006).

Synthesis of Heterocyclic Compounds

Oxazolyl derivatives play a critical role in the synthesis of a wide range of heterocyclic compounds with potential biological activities. This includes the development of new anticancer and antimicrobial agents, highlighting the versatility of these compounds in contributing to the discovery and development of new pharmaceuticals (Katariya et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

(2-cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-8(5-11)12-9(10-6)7-3-2-4-7/h7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKPLAIEJZZYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2CCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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